

Application Notes and Protocols for CT-721 Handling

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Compound of Interest

Compound Name: CT-721

Cat. No.: B12430244

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Introduction

CT-721 is a potent, ATP-competitive, and time-dependent Bcr-Abl kinase inhibitor. It has demonstrated significant efficacy against wild-type Bcr-Abl and the clinically important T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML).^{[1][2][3]} These application notes provide a comprehensive overview of **CT-721**, including its mechanism of action, protocols for key in vitro and in vivo experiments, and essential handling and safety information.

Physicochemical Properties and Handling

Proper handling and storage of **CT-721** are crucial for maintaining its stability and ensuring accurate experimental results.

Property	Value	Source
CAS Number	1388710-60-8	MedKoo Biosciences
Molecular Formula	C ₃₀ H ₂₉ ClN ₆ O	MedKoo Biosciences
Molecular Weight	525.05 g/mol	MedKoo Biosciences
Appearance	Solid powder	Generic SDS
Solubility	Soluble in DMSO	BenchChem[4]
Storage	Store at -20°C. Aliquot to avoid repeated freeze-thaw cycles.	BenchChem[4]

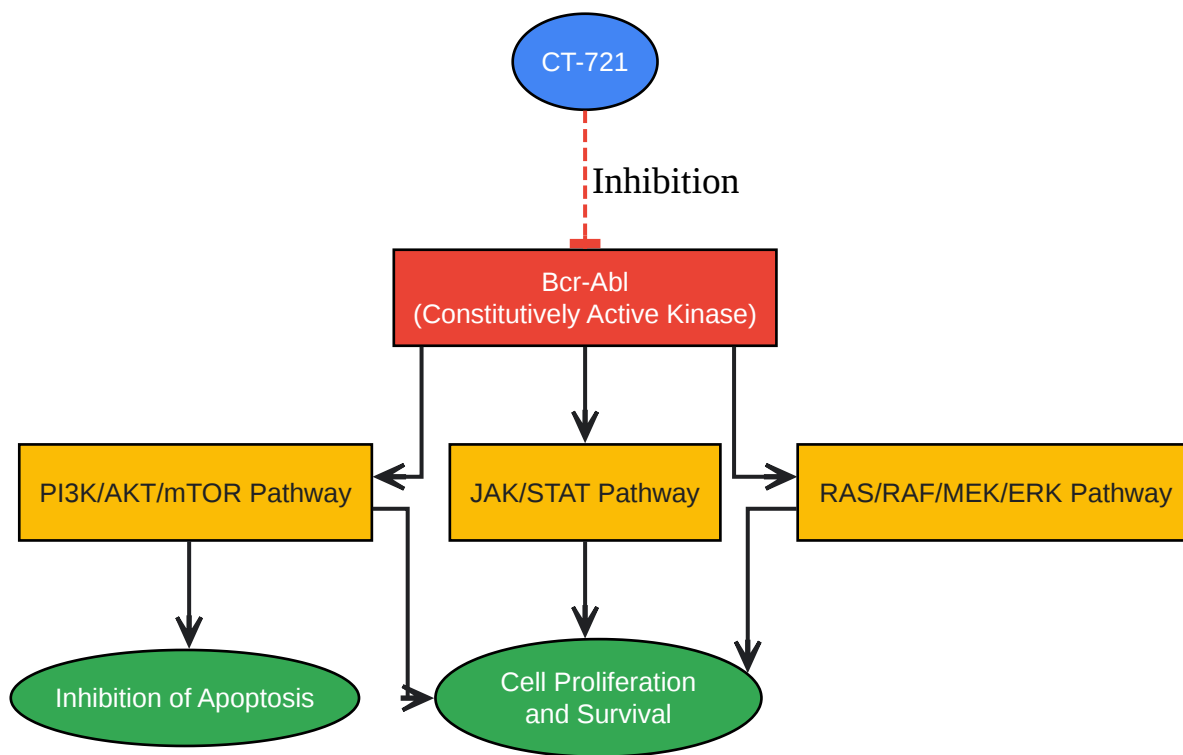
Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection when handling **CT-721**.
- Handle the compound in a well-ventilated area.
- In case of contact with eyes, rinse immediately with plenty of water.
- In case of skin contact, wash off with soap and water.
- If inhaled, move to fresh air.
- If swallowed, rinse mouth with water. Seek medical attention if you feel unwell.

Mechanism of Action and Signaling Pathway

CT-721 functions as a tyrosine kinase inhibitor that specifically targets the Bcr-Abl fusion protein, the hallmark of CML. The constitutive activation of the Bcr-Abl kinase drives the proliferation and survival of leukemia cells through the activation of multiple downstream signaling pathways. **CT-721** competitively binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting downstream signaling.[1][5]

The Bcr-Abl signaling cascade involves several key pathways that regulate cell cycle progression, apoptosis, and cell adhesion.



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Caption: Bcr-Abl Signaling Pathway and Inhibition by **CT-721**.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of **CT-721** against Bcr-Abl kinases and various CML cell lines.

Table 1: In Vitro Kinase Inhibition

Target Kinase	IC ₅₀ (nM)
Wild-type Bcr-Abl	21.3 ± 1.1
T315I mutant Bcr-Abl	65.0 ± 6.2
Data from Sun Y, et al. J Cancer. 2017.[1]	

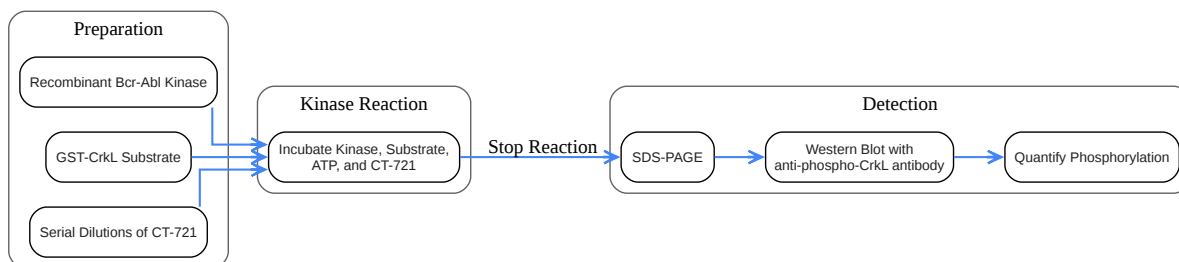
Table 2: In Vitro Cell Proliferation Inhibition

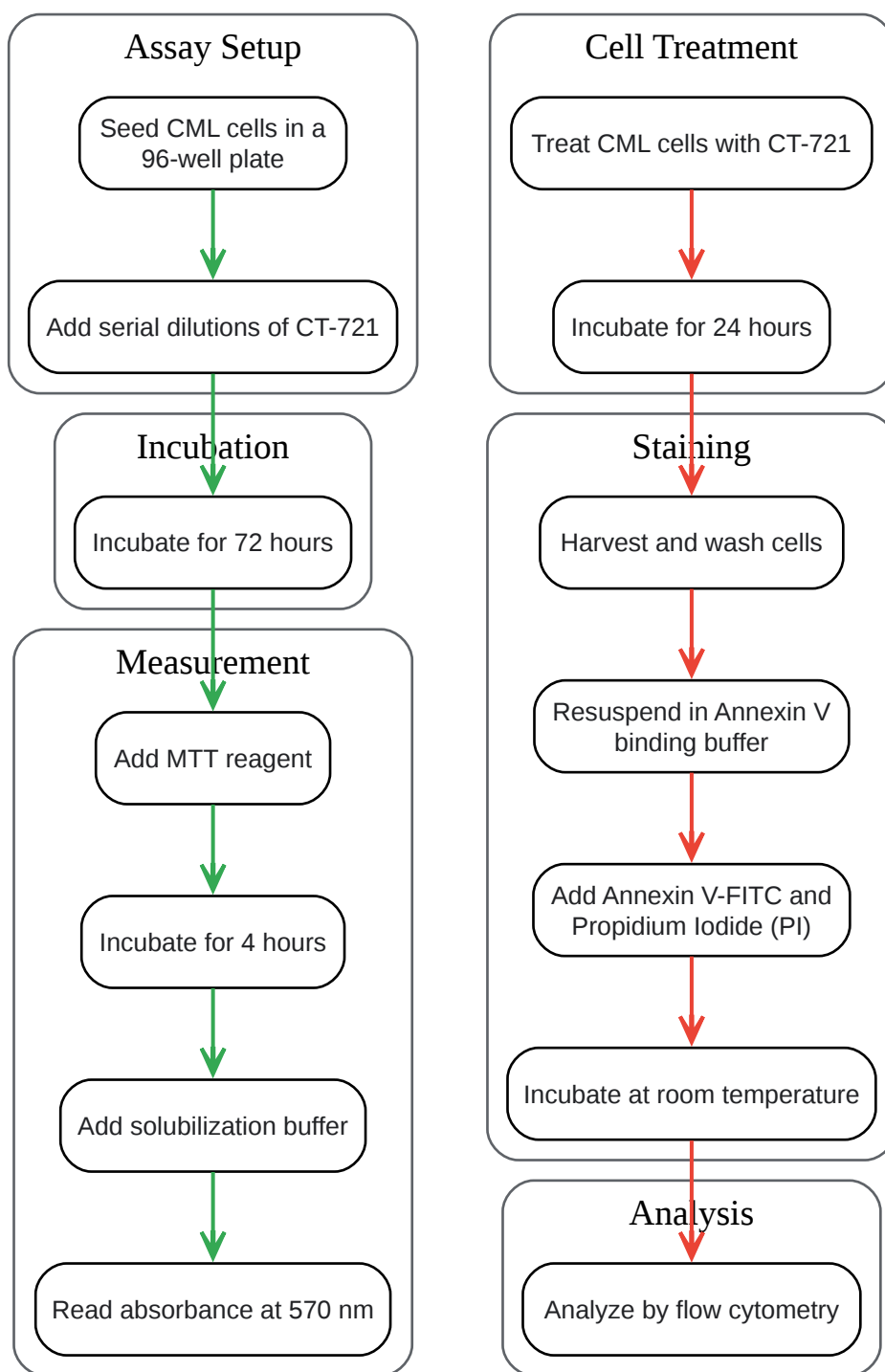
Cell Line	Description	IC ₅₀ (nM)
K562	CML, blast crisis, Bcr-Abl positive	~1
KU812	CML, blast crisis, Bcr-Abl positive	~1
Ba/F3-Bcr-AblWT	Murine pro-B cells expressing wild-type Bcr-Abl	Significant Inhibition
Ba/F3-Bcr-AblT315I	Murine pro-B cells expressing T315I mutant Bcr-Abl	Remarkable Inhibition
Data from Sun Y, et al. J Cancer. 2017.[1]		

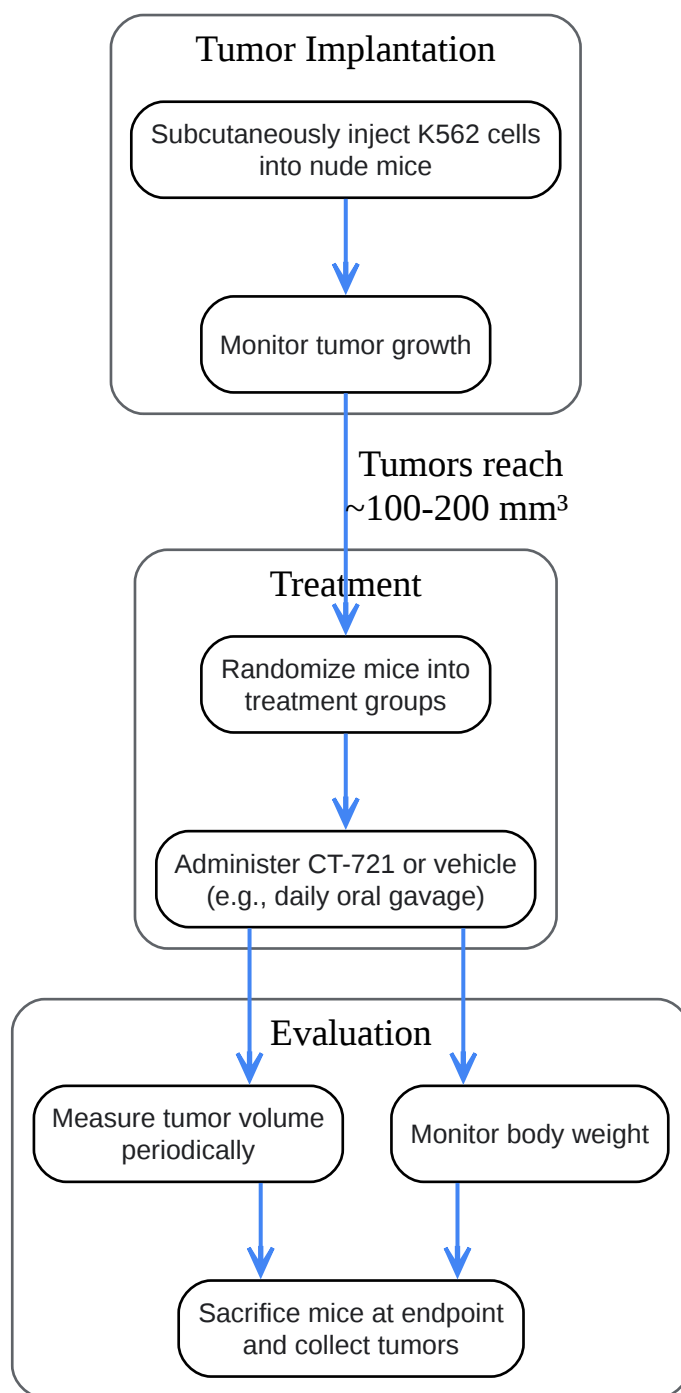
Experimental Protocols

Bcr-Abl Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of **CT-721** on Bcr-Abl kinase.







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